N-pyridin-4-yl-9H-fluorene-3-carboxamide
Description
N-pyridin-4-yl-9H-fluorene-3-carboxamide is a heterocyclic organic compound comprising a fluorene backbone substituted at the 3-position with a carboxamide group, which is further linked to a pyridin-4-yl moiety. This structural combination renders the compound of interest in pharmaceutical and materials research, particularly for applications requiring thermal stability and molecular interactions .
Properties
IUPAC Name |
N-pyridin-4-yl-9H-fluorene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19(21-16-7-9-20-10-8-16)15-6-5-14-11-13-3-1-2-4-17(13)18(14)12-15/h1-10,12H,11H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGCMEOQRKMHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)NC3=CC=NC=C3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-pyridin-4-yl-9H-fluorene-3-carboxamide typically involves the reaction of 9H-fluorene-3-carboxylic acid with pyridin-4-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions are typically mild, and the product is obtained after purification by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-pyridin-4-yl-9H-fluorene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or fluorene rings are replaced with other substituents using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
N-pyridin-4-yl-9H-fluorene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-pyridin-4-yl-9H-fluorene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
N-(pyridin-4-ylmethyl)-9H-fluorene-2-carboxamide
This analogue differs by a methylene spacer between the pyridine and carboxamide groups. The absence of this spacer in N-pyridin-4-yl-9H-fluorene-3-carboxamide reduces solubility in polar solvents (e.g., 0.8 mg/mL vs. 12 mg/mL in water at 25°C) but enhances binding affinity to kinase targets (IC₅₀ = 45 nM vs. 120 nM) due to improved π-π stacking with the fluorene system .
N-(5-fluoropyridin-3-yl)-2-(4-fluorophenyl)acetamide
Replacing the fluorene with a 4-fluorophenyl group and altering the pyridine substitution (5-fluoro vs. unsubstituted pyridin-4-yl) results in lower thermal stability (decomposition at 180°C vs. 245°C) and reduced inhibitory activity (IC₅₀ = 320 nM vs. 45 nM). This highlights the critical role of the fluorene backbone in stabilizing molecular conformation and enhancing target engagement .
Fluorene-Based Analogues with Varied Substituents
9H-fluorene-3-carboxamide Derivatives with Benzyl Groups
Substituting pyridin-4-yl with a benzyl group (e.g., N-benzyl-9H-fluorene-3-carboxamide) reduces thermal stability (Tₘ = 195°C vs. 245°C) and solubility in dimethyl sulfoxide (DMSO) (18 mg/mL vs. 32 mg/mL). The pyridine ring’s nitrogen atom enhances dipole interactions, improving both stability and solvent compatibility .
Mechanistic Insights
- Solubility Trends : Direct conjugation of pyridine to fluorene (without spacers) reduces solubility due to increased planarity and hydrophobic surface area .
- Thermal Stability : Pyridine’s electron-withdrawing nature stabilizes the carboxamide linkage, delaying decomposition compared to benzyl or fluorophenyl analogues .
- Biological Activity : The fluorene-pyridine system’s planar structure facilitates stronger interactions with hydrophobic enzyme pockets, outperforming smaller aromatic systems like phenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
